
N-(2-氰基乙基)噁唑烷-2-酮
描述
N-(2-Cyanoethyl)oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an important intermediate in the synthesis of several biologically active compounds, and its unique chemical structure makes it a promising candidate for drug development. In
科学研究应用
抗菌特性和作用模式
N-(2-氰乙基)恶唑烷酮作为恶唑烷酮类的一部分,表现出显著的抗菌特性。这些化合物通过干扰蛋白质合成来抑制细菌生长。恶唑烷酮特异性地靶向细菌核糖体的肽基转移酶中心 (PTC),破坏氨酰-tRNA 的放置,从而抑制蛋白质合成 (Leach 等人,2007)。此外,这些化合物对多种多重耐药革兰氏阳性病原体表现出有效的活性 (Roger、Roberts 和 Muller,2018)。
抗菌谱
恶唑烷酮以其广泛的抗菌谱而闻名。它们对各种细菌菌株有效,包括耐甲氧西林金黄色葡萄球菌、肺炎链球菌和肠球菌属。它们对对传统抗生素有耐药性的菌株也有效,这使它们成为对抗耐药感染的关键组成部分 (Bozdoğan 和 Appelbaum,2004)。
潜在的抗癌特性
最近的研究还探讨了恶唑烷酮衍生物的潜在抗癌特性。其中一些化合物在抑制癌细胞系生长方面显示出有希望的结果,表明它们在癌症治疗中可能发挥作用。例如,某些衍生物已在人类肿瘤细胞系中表现出细胞毒性,突出了它们作为新型抗癌剂的潜力 (Campos 等人,2017)。
抑制线粒体蛋白质合成
恶唑烷酮还会影响哺乳动物细胞中的线粒体蛋白质合成。这一作用可能对细胞增殖和疾病过程产生影响。这些化合物对线粒体蛋白质合成的抑制作用是一个正在进行的研究领域,为它们的更广泛的生物学效应提供了见解 (Nagiec 等人,2005)。
属性
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASRSOPJOTVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65195-19-9 | |
| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

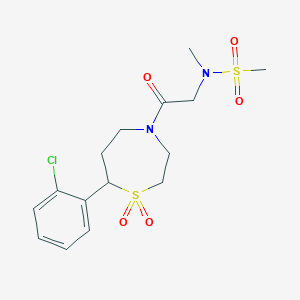
![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)

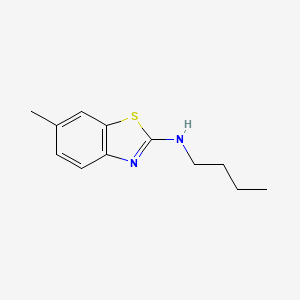
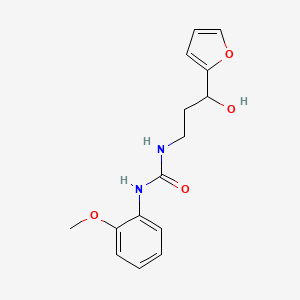
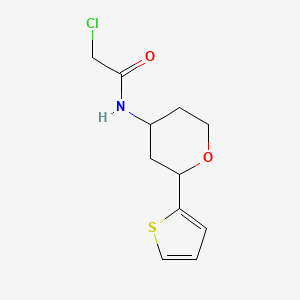
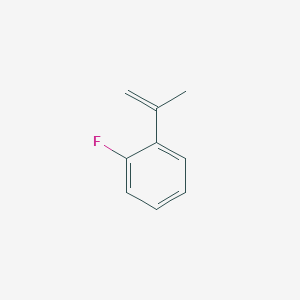
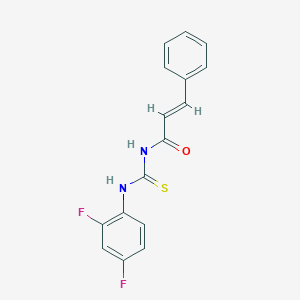
![Ethyl 2-[cyclohexyl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2731212.png)
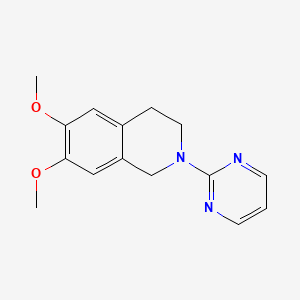

![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2731215.png)
